Butaxamine
Overview
Description
Butaxamine is a beta-2 selective adrenergic antagonist. It is used primarily in animal and tissue experiments to characterize BETA-2 ANDRENERGIC RECEPTORS.
Scientific Research Applications
Monoaminergic Neurotransmission in Antidepressant Action
A study investigated the monoaminergic mechanism in the antidepressant action of butanol fraction (BF) of Olax subscorpioidea, which involved pre-treatment with various substances including butaxamine. The research demonstrated that the anti-immobility effect of BF in the Tail Suspension Test (TST) was reversed by butaxamine, indicating its influence on monoaminergic neurotransmission (Adeoluwa et al., 2018).
β2-Adrenergic Receptors and Glutamate Homeostasis
Butaxamine, as a selective β2-adrenergic receptor blocker, was studied to understand its effect on glutamate homeostasis in the blood of naïve rats. The research found that butaxamine hydrochloride alone led to a delayed-onset increase in glutamate levels, suggesting its role in the regulation of β2 receptors and glutamate homeostasis (Zlotnik et al., 2011).
Treatment of Heart Failure
In a study focused on synthesizing steroid derivatives for heart failure treatment, butaxamine was used to evaluate the effects of these compounds on left ventricular pressure. The findings showed that the effects of these compounds were significantly inhibited in the presence of butaxamine, indicating its utility in studying the mechanisms of heart failure treatments (Figueroa‐Valverde et al., 2020).
Influence on Absorption of Nilotinib
A study evaluated the influence of gastrointestinal activity on the absorption of nilotinib, using butylscopolamine and mosapride to alter gastrointestinal activity. The research showed that the absorbability of nilotinib changed with gastrointestinal activity, influenced by the emulsifying action of bile, with butaxamine playing a role in this process (Sasaki et al., 2019).
Hematopoiesis Protection During Chemotherapy
Butoxamine, a β2-adrenergic blocking agent, was investigated for its potential to protect hematopoiesis during chemotherapy. The study found that butoxamine altered the proportion of granulocyte-monocyte colony-forming cells in S phase during chemotherapy, suggesting its potential use in protecting hematopoiesis (Dresch et al., 1984).
properties
IUPAC Name |
2-(tert-butylamino)-1-(2,5-dimethoxyphenyl)propan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-10(16-15(2,3)4)14(17)12-9-11(18-5)7-8-13(12)19-6/h7-10,14,16-17H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUSDDMONZULSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)OC)OC)O)NC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30897107, DTXSID70896997 | |
Record name | d-Butoxamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30897107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | alpha-[1-[(1,1-Dimethylethyl)amino]ethyl]-2,5-dimethoxybenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70896997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butaxamine | |
CAS RN |
2922-20-5, 33997-55-6, 5696-15-1 | |
Record name | α-[1-[(1,1-Dimethylethyl)amino]ethyl]-2,5-dimethoxybenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2922-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | d-Butoxamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30897107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | alpha-[1-[(1,1-Dimethylethyl)amino]ethyl]-2,5-dimethoxybenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70896997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-[1-(tert-butylamino)ethyl]-2,5-dimethoxybenzyl alcohol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.699 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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